chemical properties of 4-ethoxycinnamic acid
chemical properties of 4-ethoxycinnamic acid
An In-Depth Technical Guide to the Chemical Properties of 4-Ethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical and physical properties of 4-ethoxycinnamic acid (p-ethoxycinnamic acid). As a derivative of cinnamic acid, this compound shares a structural backbone common to numerous biologically active molecules and industrial intermediates. This document synthesizes critical data on its physicochemical characteristics, spectroscopic profile, chemical reactivity, and established synthesis protocols. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical resource for professionals in organic synthesis, medicinal chemistry, and materials science. We will delve into its potential applications, particularly in drug development and cosmetics, and provide robust protocols for its synthesis and characterization, ensuring a self-validating framework for laboratory work.
Introduction: The Scientific & Industrial Relevance of 4-Ethoxycinnamic Acid
4-Ethoxycinnamic acid belongs to the phenylpropanoid class of organic compounds, characterized by a phenyl ring attached to a three-carbon propene carboxylic acid tail. The ethoxy substituent at the para-position (C4) of the phenyl ring significantly influences the molecule's electronic properties, solubility, and biological activity compared to its parent compound, cinnamic acid.
Derivatives of cinnamic acid are of immense interest due to their prevalence in natural products and their wide-ranging applications. They form the core structure of UV-absorbing agents used in sunscreens, precursors for pharmaceuticals, and building blocks in polymer chemistry.[1][2] The ethoxy group, in particular, enhances lipophilicity, a key parameter in drug design for improving membrane permeability. Understanding the fundamental is therefore crucial for harnessing its potential as a versatile synthetic intermediate.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experimental conditions, from reaction setups to formulation and delivery systems. The data for 4-ethoxycinnamic acid, supplemented with calculated values, are summarized below.
| Property | Value | Unit | Source / Note |
| Molecular Formula | C₁₁H₁₂O₃ | - | [3] |
| Molecular Weight | 192.21 | g/mol | [3] |
| CAS Number | 2373-79-7 | - | [3] |
| Appearance | White to off-white crystalline solid | - | Analog comparison[4][5] |
| Melting Point (Tfus) | ~450.15 (Calculated) | K | [3] |
| Boiling Point (Tboil) | 655.37 (Calculated) | K | [3] |
| Solubility | Limited in water; Soluble in organic solvents like ethanol, DMSO, and methanol. | - | Analog comparison[4][5][6] |
| LogP (Octanol/Water) | 2.183 (Calculated) | - | [3] |
| pKa | ~4.54 (Estimated) | - | Analog comparison[5] |
-
Expert Insight: The positive LogP value indicates a preference for nonpolar environments, which is crucial for applications requiring solubility in oils and lipids, such as sunscreen formulations.[7] The pKa, similar to other cinnamic acids, shows it is a weak acid, a property that dictates its charge state in physiological and formulation buffers.
Spectroscopic Characterization: A Framework for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a complete public dataset for 4-ethoxycinnamic acid is limited, we can reliably predict its spectral features based on its structure and data from close analogs like 4-methoxycinnamic acid.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Protocol: NMR Sample Preparation
-
Dissolution: Accurately weigh and dissolve 5-10 mg of 4-ethoxycinnamic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9]
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Reference the spectra to the residual solvent peak.[9]
Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.3 | s (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |
| ~7.65 | d, J ≈ 8.8 Hz | 2H | Ar-H | Aromatic protons ortho to the acrylic acid group, deshielded by the electron-withdrawing group. |
| ~7.58 | d, J ≈ 16.0 Hz | 1H | =CH-COOH | Vinylic proton alpha to the carbonyl, showing a large trans coupling constant. |
| ~6.98 | d, J ≈ 8.8 Hz | 2H | Ar-H | Aromatic protons ortho to the ethoxy group, shielded by its electron-donating effect. |
| ~6.40 | d, J ≈ 16.0 Hz | 1H | Ar-CH= | Vinylic proton beta to the carbonyl, coupled to the other vinylic proton. |
| ~4.10 | q, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₃ | Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group. |
| ~1.35 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~168.0 | -COOH | Carbonyl carbon of the carboxylic acid. |
| ~161.0 | Ar-C-O | Aromatic carbon directly attached to the electron-donating ethoxy group. |
| ~144.5 | =CH-COOH | Vinylic carbon alpha to the carbonyl. |
| ~130.5 | Ar-CH | Aromatic carbons ortho to the acrylic acid group. |
| ~126.5 | Ar-C | Quaternary aromatic carbon attached to the acrylic acid group. |
| ~116.0 | Ar-CH= | Vinylic carbon beta to the carbonyl. |
| ~115.0 | Ar-CH | Aromatic carbons ortho to the ethoxy group. |
| ~63.5 | -O-CH₂- | Methylene carbon of the ethoxy group. |
| ~14.5 | -CH₃ | Methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol: IR Sample Preparation (ATR)
-
Sample Placement: Place a small, solid sample of 4-ethoxycinnamic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]
-
Contact: Apply pressure with the anvil to ensure firm contact between the sample and the crystal.
-
Analysis: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.[9]
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
|---|---|---|---|
| 2500-3300 | Strong, Broad | O-H | Carboxylic acid O-H stretch |
| ~1680 | Strong | C=O | Carboxylic acid C=O stretch |
| ~1625 | Medium | C=C | Alkene C=C stretch (conjugated) |
| ~1600, ~1510 | Medium | C=C | Aromatic ring C=C stretch |
| ~1250, ~1040 | Strong | C-O | Aryl-alkyl ether C-O stretch |
| ~980 | Strong | C-H | Trans-alkene C-H out-of-plane bend |
Chemical Reactivity & Synthesis
The chemical behavior of 4-ethoxycinnamic acid is dominated by three key features: the carboxylic acid group, the carbon-carbon double bond, and the electron-rich aromatic ring.
Key Reactions
-
Esterification: The carboxylic acid readily undergoes Fischer esterification with alcohols under acidic catalysis to form esters.[11] These esters, such as octyl ethoxycinnamate, are of high interest as UV-B absorbers.[7]
-
Alkene Reactions: The double bond can undergo hydrogenation to form 4-ethoxy-phenylpropanoic acid or participate in addition reactions.
-
Aromatic Substitution: The ethoxy group is an activating, ortho-para directing group, making the aromatic ring susceptible to electrophilic substitution at the positions ortho to the ethoxy group.
Synthesis Protocol: Knoevenagel-Doebner Condensation
This procedure is a reliable method for synthesizing cinnamic acid derivatives. It involves the condensation of an aromatic aldehyde with malonic acid, using a weak base as a catalyst.[7][12] The use of pyridine as both a solvent and catalyst, with β-alanine as a co-catalyst, is a common and effective modification.[7]
Causality: The reaction proceeds via the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-ethoxybenzaldehyde. The subsequent intermediate readily undergoes dehydration and decarboxylation under the reaction conditions to yield the α,β-unsaturated carboxylic acid product.
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